molecular formula C9H15N3O B13067405 1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine

1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine

Cat. No.: B13067405
M. Wt: 181.23 g/mol
InChI Key: WPKHQTSJHTUMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine is an organic compound that features a methoxycyclopentyl group attached to a pyrazolamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine typically involves the reaction of 2-methoxycyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxycyclopentyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(2-methoxycyclopentyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-13-8-4-2-3-7(8)12-6-5-9(10)11-12/h5-8H,2-4H2,1H3,(H2,10,11)

InChI Key

WPKHQTSJHTUMOK-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1N2C=CC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.